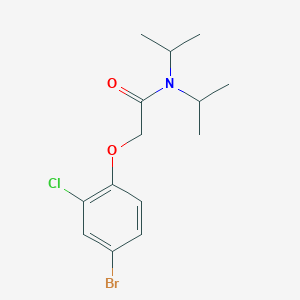
2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N,N-diisopropylacetamide, commonly known as BDC, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDC is a member of the acetamide family of compounds and is often used as a reagent in organic chemistry reactions.
Wirkmechanismus
The mechanism of action of BDC is not well understood. However, it is believed that BDC acts as a nucleophile in organic chemistry reactions, attacking electrophilic centers in other molecules. This makes BDC a useful reagent in many different types of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BDC. However, studies have shown that BDC is not toxic to cells in vitro at concentrations up to 100 µM. Additionally, BDC has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDC in lab experiments is its ability to act as a nucleophile in a variety of reactions. Additionally, BDC is relatively easy to synthesize and purify, making it a cost-effective reagent. However, one limitation of using BDC is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are many potential future directions for research involving BDC. One area of interest is the development of new synthetic methods using BDC as a reagent. Additionally, BDC could be used in the synthesis of new pharmaceutical compounds with potential therapeutic applications. Finally, further studies could be conducted to better understand the biochemical and physiological effects of BDC, which could lead to new applications in the field of medicine.
Conclusion:
In conclusion, BDC is a valuable chemical compound with many potential applications in scientific research. Its ability to act as a nucleophile in organic chemistry reactions makes it a useful reagent in many different types of reactions. While there is limited information available on the biochemical and physiological effects of BDC, it has been shown to have low toxicity in animal studies. Future research involving BDC could lead to new synthetic methods and potential therapeutic applications.
Synthesemethoden
The synthesis of BDC involves the reaction of 4-bromo-2-chlorophenol with diisopropylamine and acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
BDC has been used in various scientific research applications due to its unique chemical properties. One of the most common uses of BDC is as a reagent in organic chemistry reactions. BDC can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials science compounds.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2/c1-9(2)17(10(3)4)14(18)8-19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVUVPAURTGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)COC1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N,N-di(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

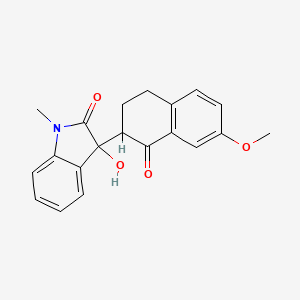
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)

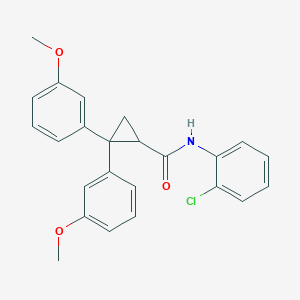
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
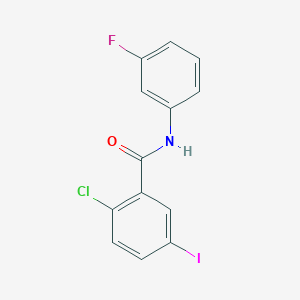
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)

![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)

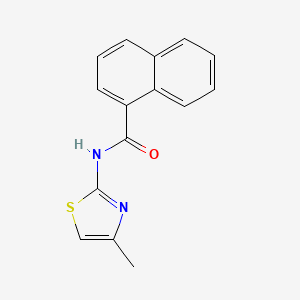
![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)